- Use of Nucleoside Phosphorylases for the Preparation of Purine and Pyrimidine 2'-Deoxynucleosides, Advanced Synthesis & Catalysis, 2018, 360(2), 305-312

Cas no 958-09-8 (Deoxyadenosine)

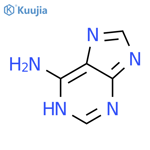

Il deossiadenosina è un nucleoside composto da adenina e desossiribosio, fondamentale nella sintesi del DNA. Questo composto svolge un ruolo cruciale nei processi biologici, come la replicazione e la riparazione del DNA. La sua elevata purezza e stabilità lo rendono ideale per applicazioni in biotecnologia, ricerca genetica e sviluppo di farmaci. Grazie alla sua struttura ben definita, il deossiadenosina è ampiamente utilizzato in studi enzimatici e come blocco costitutivo per oligonuceotidi sintetici. La sua compatibilità con sistemi biologici ne garantisce l'utilizzo sicuro in ambienti di laboratorio avanzati.

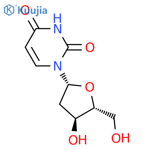

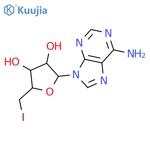

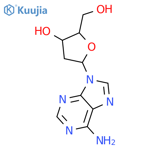

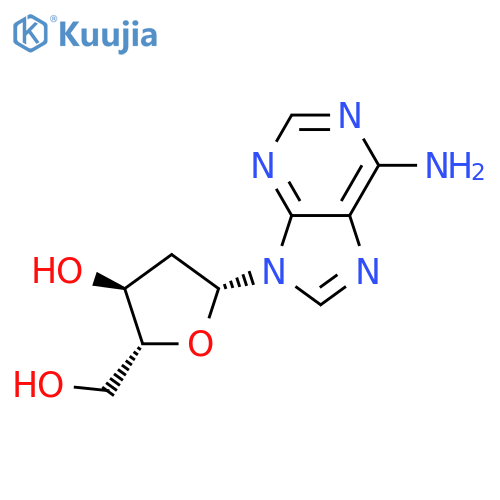

Deoxyadenosine structure

Nome del prodotto:Deoxyadenosine

Deoxyadenosine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2'-deoxyadenosine

- Deoxyadenosine

- 2`-Deoxyadenosine

- 2'-Deoxyadenosine Anhydrous

- 2'-DEOXY-D-ADENOSINE

- adeninedeoxyribose

- Adenosine,2'-deoxy

- Adenyldeoxyriboside

- DEOXYADENOSINE-2'

- DESOXYADENOSINE

- Adenine deoxyribonucleoside

- Adenine deoxyribose

- (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

- Adenine deoxy nucleoside

- 2-Deoxyadenosine

- 2'-Deoxyformycin A

- ADENOSINE, 2'-DEOXY-

- (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- Adenine deoxyriboside

- beta-D-ery

- 2′-Deoxyadenosine (ACI)

- 167: PN: US20040053876 SEQID: 167 unclaimed DNA

- 78: PN: WO2022263569 PAGE: 208 claimed sequence

- 9-(2-Deoxy-β-D-erythro-pentofuranosyl)adenine

- D

- 9: PN: WO2022247943 SEQID: 61 claimed sequence

- 9H-Purin-6-amine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-

- 9H-Purin-6-amine, 9-(2-deoxy-β-D-ribofuranosyl)-

- dA

- NQZ-035

- NSC 141848

- NSC 143510

- NSC 83258

- β-D-erythro-Pentofuranoside, adenine-9 2-deoxy-

- β-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1,2-dideoxy-

- 2'Deoxyadenosine

- SR-01000397552

- PD093862

- 1-(2'-Deoxy-beta-threopentofuranosyl)adenine

- .beta.-D-erythro-Pentofuranoside, adenine-9 2-deoxy-

- FT-0612141

- NCGC00095662-01

- .beta.-D-Ribofuranose,2-dideoxy-

- EN300-296236

- .alpha.-Deoxyadenosine

- 2'-Deoxy-.alpha.-adenosine

- NSC-100793

- 9-(2-Deoxy-alpha-D-erythro-pentofuranosyl)-9H-purin-6-amine

- NSC100793

- SY102597

- Oprea1_126267

- VS-01692

- NSC-91774

- 5-(6-AMINO-PURIN-9-YL)-2-HYDROXYMETHYL-TETRAHYDRO-FURAN-3-OL

- Adenine, 9-(2-deoxy-.alpha.-D-erythro-pentofuranosyl)-

- SCHEMBL12222478

- NCGC00095662-02

- 2 inverted exclamation mark -Deoxyadenosine

- NSC143510

- 9-(2-deoxypentofuranosyl)-9H-purin-6-amine

- 7005-15-4

- FT-0665767

- AKOS005444927

- NSC141848

- NSC83258

- 2''-deoxyadenosine (dAdo)

- NSC91774

- .alpha.-D-erythro-Pentofuranoside, adenine-9 2-deoxy-

- NSC-143510

- SCHEMBL23982174

- 9H-Purin-6-amine, 9-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-

- 5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

- CHEMBL416340

- SR-01000397552-1

- SR-01000397552-2

- dAdo

- 2''-Deoxyadenosine

- 5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- .beta.-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1,2-dideoxy-

- 9H-Purin-6-amine, 9-(2-deoxy-.beta.-D-ribofuranosyl)-

- TriptotriterpenicacidA

- FT-0771766

- 9-(2-Deoxy-alpha-L-erythro-pentofuranosyl)-9H-purin-6-amine

- BDBM50025883

- NSC-83258

- (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)-tetrahydrofuran-3-ol

- DTXSID20862485

- NCI60_042030

- OLXZPDWKRNYJJZ-UHFFFAOYSA-N

- 9-(2-Deoxy-.beta.-D-erythro-pentofuranosyl)adenine

- FT-0633190

- 2''deoxyadenosine

- NCIOpen2_005678

- 9H-Purin-6-amine, 9-(2-deoxy-.alpha.-D-erythro-pentofuranosyl)-

- NCI60_000920

- 9-(2-deoxy-beta-D-ribofuranosyl)-9H-purin-6-amine

- MLS000515799

- 2'-Deoxyadenosine monohydrate

- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)adenine

- MLS002695902

- MLSMR

- SMR000112273

-

- MDL: MFCD00005754

- Inchi: 1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1

- Chiave InChI: OLXZPDWKRNYJJZ-RRKCRQDMSA-N

- Sorrisi: NC1N=CN=C2N([C@H]3C[C@H](O)[C@@H](CO)O3)C=NC=12

Proprietà calcolate

- Massa esatta: 251.10200

- Massa monoisotopica: 251.101839

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 3

- Conta accettatore di obbligazioni idrogeno: 7

- Conta atomi pesanti: 18

- Conta legami ruotabili: 2

- Complessità: 307

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 3

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 119

- XLogP3: -0.5

Proprietà sperimentali

- Colore/forma: Polvere cristallina bianca

- Densità: 1.2938 (rough estimate)

- Punto di fusione: 188.0 to 192.0 deg-C

- Punto di ebollizione: 394.4°C (rough estimate)

- Punto di infiammabilità: 627.2 °C at 760 mmHg

- Indice di rifrazione: 1.7610 (estimate)

- Coefficiente di ripartizione dell'acqua: Soluble in water and caustic soda.

- PSA: 119.31000

- LogP: -0.36960

- Rotazione specifica: -25° (c=0.5 in water)

Deoxyadenosine Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H301

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Numero di trasporto dei materiali pericolosi:2811

- WGK Germania:3

- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- CODICI DEL MARCHIO F FLUKA:10-23

- RTECS:AU7358600

- TSCA:Yes

- Classe di pericolo:6.1

- Condizioni di conservazione:4°C, protect from light

- PackingGroup:Ⅲ

Deoxyadenosine Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Deoxyadenosine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM237795-10g |

(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |

958-09-8 | 97% | 10g |

$*** | 2023-03-29 | |

| Enamine | EN300-108104-0.05g |

(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

958-09-8 | 95% | 0.05g |

$19.0 | 2023-10-28 | |

| TRC | D239583-10000mg |

2’-Deoxyadenosine |

958-09-8 | 10g |

$80.00 | 2023-05-18 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7526-500mg |

2-Deoxyadenosine |

958-09-8 | 98% | 500mg |

¥869.00 | 2023-09-09 | |

| Enamine | EN300-108104-50.0g |

(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

958-09-8 | 95% | 50g |

$213.0 | 2023-04-20 | |

| eNovation Chemicals LLC | D624959-200g |

2'-Deoxyadenosine |

958-09-8 | 97% | 200g |

$600 | 2024-06-05 | |

| Fluorochem | 092055-25g |

2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |

958-09-8 | 95% | 25g |

£64.00 | 2022-03-01 | |

| TRC | D239583-5g |

2’-Deoxyadenosine |

958-09-8 | 5g |

$ 57.00 | 2023-09-08 | ||

| Fluorochem | 092055-5g |

2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |

958-09-8 | 95% | 5g |

£14.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R20570-5g |

2-Deoxyadenosine |

958-09-8 | 97% | 5g |

¥69.0 | 2023-07-10 |

Deoxyadenosine Metodo di produzione

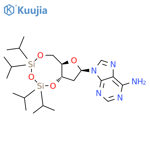

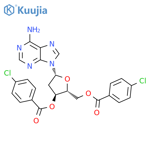

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Monopotassium phosphate Catalysts: Purine nucleoside phosphorylase , Thymidine phosphorylase Solvents: Water ; 5 min, 20 °C; 20 h, 20 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran

Riferimento

- Preparation of deoxynucleosides via homolytic deoxygenation reactions, World Intellectual Property Organization, , ,

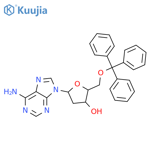

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Pentaerythritol Solvents: Water ; 23 h, pH 7

Riferimento

- Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides, Nature (London, 2020, 582(7810), 60-66

Synthetic Routes 4

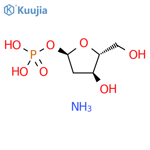

Synthetic Routes 5

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Ammonia Solvents: Methanol ; 2 h, 5 °C; 15 h, rt

Riferimento

- Synthesis for 2'-deoxy-β-adenosine, China, , ,

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform

Riferimento

- A facile method for deprotection of trityl ethers using column chromatography, Tetrahedron Letters, 2001, 42(44), 7755-7757

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: Purine nucleoside phosphorylase , Calcium chloride Solvents: Water

Riferimento

- Process for selectively producing 1-phosphorylated sugar derivative anomer and process for producing nucleoside, World Intellectual Property Organization, , ,

Synthetic Routes 11

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Water Solvents: Methanol ; 18 h, 6 °C

Riferimento

- Pd(0)/Cu(I)-Mediated Direct Arylation of 2'-Deoxyadenosines: Mechanistic Role of Cu(I) and Reactivity Comparisons with Related Purine Nucleosides, Journal of Organic Chemistry, 2009, 74(16), 5810-5821

Deoxyadenosine Raw materials

- 5’-Iodo-5’-deoxy Adenosine

- 2'-Deoxyuridine

- α-D-erythro-Pentofuranose, 2-deoxy-, 1-(dihydrogen phosphate), diammonium salt (9CI)

- Adenosine, 2′-deoxy-, 3′,5′-bis(4-chlorobenzoate)

- 2'-deoxy-adenosine;hydrate

- Adenosine, 2'-deoxy-7,8-dihydro-8-thioxo-

- Adenosine,2'-deoxy-5-O-(triphenylmethyl)-

- Adenine

- Thymidine

- Adenosine, 2'-deoxy-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-

Deoxyadenosine Preparation Products

Deoxyadenosine Fornitori

Amadis Chemical Company Limited

Membro d'oro

(CAS:958-09-8)Deoxyadenosine

Numero d'ordine:A845471

Stato delle scorte:in Stock/in Stock

Quantità:50g/100g

Purezza:99%/99%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:06

Prezzo ($):163.0/293.0

Deoxyadenosine Letteratura correlata

-

Micha? Matuszewski,Agnieszka Kiliszek,Wojciech Rypniewski,Zbigniew J. Lesnikowski,Agnieszka B. Olejniczak New J. Chem. 2015 39 1202

-

Junlin He,Di Zhang,Qi Wang,Xia Wei,Maosheng Cheng,Keliang Liu Org. Biomol. Chem. 2011 9 5728

-

Tatsuya Aso,Koichiro Saito,Azusa Suzuki,Yoshio Saito Org. Biomol. Chem. 2015 13 10540

-

Junlin He,Di Zhang,Qi Wang,Xia Wei,Maosheng Cheng,Keliang Liu Org. Biomol. Chem. 2011 9 5728

-

Shogo Siraiwa,Azusa Suzuki,Ryuzi Katoh,Yoshio Saito Org. Biomol. Chem. 2016 14 3934

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:958-09-8)2'-Deoxyadenosine

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Xiamen PinR Bio-tech Co., Ltd.

(CAS:958-09-8)2'-deoxyadenosine

Purezza:97%

Quantità:1kg

Prezzo ($):Inchiesta